1-[1-(Aminomethyl)cyclopentyl]propan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclopentyl]propan-1-ol is an organic compound with the molecular formula C9H19NO It is a cycloalkane derivative featuring an aminomethyl group attached to a cyclopentane ring and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopentyl]propan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions using reagents such as formaldehyde and ammonia.
Attachment of the Propanol Side Chain: The propanol side chain can be attached through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopentyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
1-[1-(Aminomethyl)cyclopentyl]propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopentane ring provides structural stability, while the propanol side chain can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Contains a cyclopentane ring with an amino group.
Cyclopentanol: Contains a cyclopentane ring with a hydroxyl group.
Cyclopentylmethanol: Contains a cyclopentane ring with a methanol group.
Uniqueness
1-[1-(Aminomethyl)cyclopentyl]propan-1-ol is unique due to its combination of an aminomethyl group, a cyclopentane ring, and a propanol side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopentyl]propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-8(11)9(7-10)5-3-4-6-9/h8,11H,2-7,10H2,1H3 |
InChI Key |
GSOGHZQOMQISHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCCC1)CN)O |
Origin of Product |
United States |
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